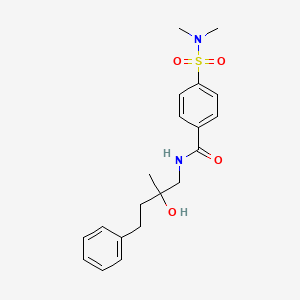

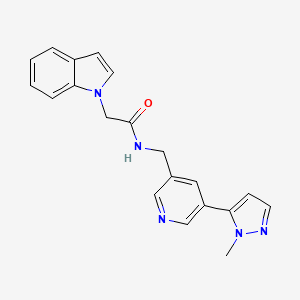

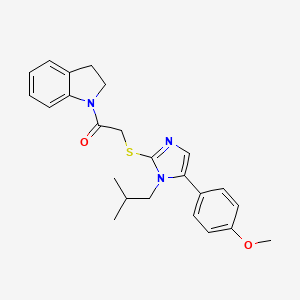

![molecular formula C25H24N4O3S2 B2901147 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941869-48-3](/img/structure/B2901147.png)

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a variety of conformations. The sulfonyl group is likely to be polar and may participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivities based on its structure. The benzothiazole and pyridine rings are aromatic and thus relatively stable, but can be functionalized under certain conditions. The sulfonyl group is quite reactive and could potentially be modified or used as a leaving group .Applications De Recherche Scientifique

Agricultural Chemicals

Benzothiazole derivatives have been extensively researched for their use in agriculture. They exhibit a broad spectrum of biological activities, including antibacterial , antiviral , and herbicidal properties . These compounds can be designed to target specific pests or diseases, potentially leading to the development of new, more effective agrochemicals.

Antimicrobial Agents

The antimicrobial potential of benzothiazole derivatives is well-documented. They have been shown to inhibit various bacterial enzymes and processes, such as DNA gyrase and dihydroorotase, which are crucial for bacterial survival . This makes them promising candidates for the development of new antibiotics.

Antitumor Activity

Benzothiazole derivatives have shown promise in cancer research due to their potential antitumor properties. They can act as inhibitors of cancer cell growth and have been explored for their use in chemotherapy .

Antiviral Research

In the field of antiviral research, benzothiazole derivatives have been studied for their ability to inhibit viral replication. They could be used to develop new antiviral drugs for diseases that currently have limited treatment options .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, which is useful in the study of disease mechanisms and the development of drugs to treat metabolic disorders .

Development of Diagnostic Agents

Benzothiazole derivatives can be used in the development of diagnostic agents due to their fluorescent properties. They can be attached to biomolecules to help visualize biological processes in research settings .

Material Science

In material science, benzothiazole derivatives are used to create novel materials with specific properties, such as fluorescence or electrical conductivity, which have applications in electronics and imaging technologies .

Environmental Science

These compounds can also be applied in environmental science for the detection of pollutants and toxins, as their chemical structure allows them to bind selectively to various contaminants .

Propriétés

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S2/c1-18-5-4-6-22-23(18)27-25(33-22)29(17-19-11-13-26-14-12-19)24(30)20-7-9-21(10-8-20)34(31,32)28-15-2-3-16-28/h4-14H,2-3,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWDLLBQTRDICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)